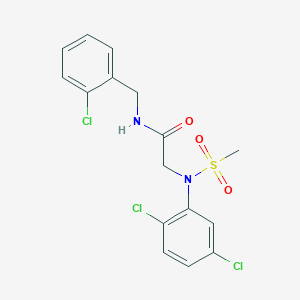

![molecular formula C22H21IN2O3S B296845 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)

4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[Benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BMS-911543 and belongs to the class of small molecule inhibitors. The synthesis method of this compound involves several steps and has been optimized for maximum yield and purity.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide involves the inhibition of the protein kinase CK1δ. This inhibition leads to the disruption of several cellular processes that are regulated by CK1δ, such as circadian rhythm, cell division, and DNA damage response. The inhibition of CK1δ by BMS-911543 has been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the activity of CK1δ in several cell lines, leading to the disruption of several cellular processes such as circadian rhythm, cell division, and DNA damage response. The inhibition of CK1δ by BMS-911543 has also been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential applications in the treatment of sleep disorders, as CK1δ is involved in the regulation of the circadian rhythm.

Advantages and Limitations for Lab Experiments

The compound 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide has several advantages and limitations for lab experiments. The compound has high potency and selectivity for CK1δ, making it a useful tool for studying the role of CK1δ in cellular processes. The compound has also been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. The compound also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide. One direction is the study of the compound's potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is the study of the compound's potential applications in the treatment of sleep disorders, as CK1δ is involved in the regulation of the circadian rhythm. Further studies are also needed to understand the off-target effects of the compound and to develop strategies to minimize these effects. Finally, the development of more potent and selective inhibitors of CK1δ is an important area of future research, as these compounds may have even greater therapeutic potential than 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide involves several steps. The first step involves the reaction of 4-iodo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with benzylamine to form the benzylamide intermediate. The next step involves the reaction of the benzylamide intermediate with methylsulfonyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with 4-iodo-2-methylbenzylamine to form the desired product, 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide. The synthesis method has been optimized for maximum yield and purity and has been reported in several scientific publications.

Scientific Research Applications

The compound 4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound acts as an inhibitor of the protein kinase CK1δ, which is involved in several cellular processes such as circadian rhythm, cell division, and DNA damage response. The inhibition of CK1δ by BMS-911543 has been shown to have potential therapeutic applications in several diseases such as cancer, Alzheimer's disease, and diabetes. The compound has also been studied for its potential applications in the treatment of sleep disorders, as CK1δ is involved in the regulation of the circadian rhythm.

properties

Molecular Formula |

C22H21IN2O3S |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide |

InChI |

InChI=1S/C22H21IN2O3S/c1-16-14-19(23)10-13-21(16)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |

InChI Key |

JMNBKGQCXZFOJT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296762.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)

![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)

![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)

![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)

![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)

![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)

![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide](/img/structure/B296778.png)

![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B296781.png)

![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296783.png)

![N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296786.png)